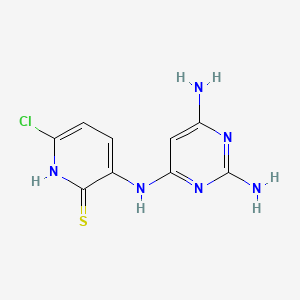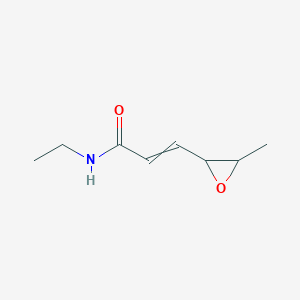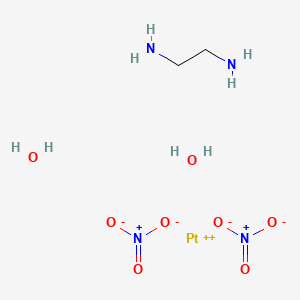
Platinum(II), diaqua(1,2-ethanediammine-N,N')-, (SP-4-2)-, dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is a coordination compound of platinum. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of platinum in the +2 oxidation state, coordinated with diaqua and 1,2-ethanediammine ligands, and stabilized by dinitrate anions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate typically involves the reaction of platinum(II) salts with 1,2-ethanediammine in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{PtCl}_2 + \text{en} + 2\text{H}_2\text{O} \rightarrow \text{[Pt(en)(H}_2\text{O})_2]^{2+} + 2\text{Cl}^- ]
where (\text{en}) represents 1,2-ethanediammine. The resulting complex is then treated with nitric acid to form the dinitrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to platinum metal or lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Platinum metal or lower oxidation state complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is used as a precursor for the synthesis of other platinum complexes. It serves as a model compound for studying coordination chemistry and reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound has potential applications in cancer treatment due to its ability to interact with DNA and inhibit cell division. It is being investigated for its cytotoxic properties and effectiveness against various cancer cell lines.
Industry
In industry, Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is used in catalysis and material science. It is employed in the development of catalytic converters and other platinum-based catalysts.
Mechanism of Action
The mechanism of action of Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate involves its interaction with biological molecules, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine and adenine bases in the DNA.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(II), diaqua(1,2-ethanediammine-N,N’)-, (SP-4-2)-, dinitrate is unique due to its specific ligand coordination and potential applications in various fields. Its distinct chemical structure allows for different reactivity and interaction with biological molecules compared to other platinum compounds.
Properties
CAS No. |
52241-27-7 |
|---|---|
Molecular Formula |
C2H12N4O8Pt |
Molecular Weight |
415.22 g/mol |
IUPAC Name |
ethane-1,2-diamine;platinum(2+);dinitrate;dihydrate |
InChI |
InChI=1S/C2H8N2.2NO3.2H2O.Pt/c3-1-2-4;2*2-1(3)4;;;/h1-4H2;;;2*1H2;/q;2*-1;;;+2 |
InChI Key |
WCGIAJCEWAYKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] |
Related CAS |
50475-23-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


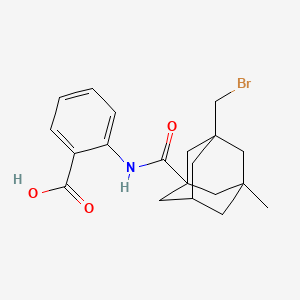
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
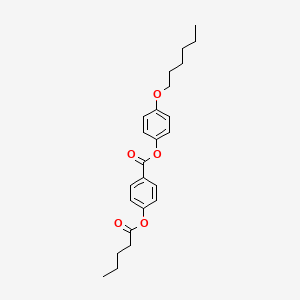
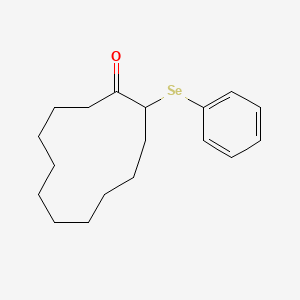
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

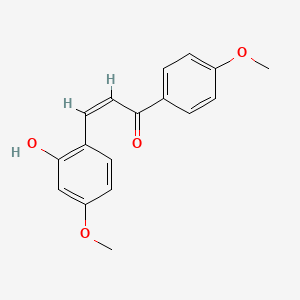
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
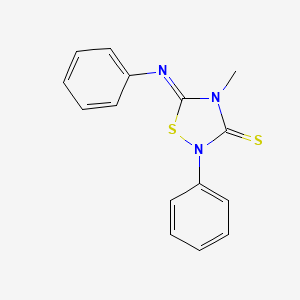
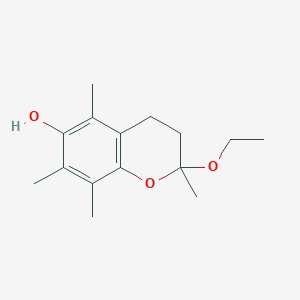
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
